Superior Bioavailability and Systemic Arginine Elevation: L-Citrulline Outperforms L-Arginine as an Oral NO Precursor
In a double-blind, randomized, placebo-controlled crossover study in 20 healthy volunteers, oral L-citrulline supplementation demonstrated significantly greater efficacy than oral L-arginine in elevating systemic L-arginine concentrations, the direct substrate for nitric oxide synthase. L-Citrulline dose-dependently increased both the area under the curve (AUC) and maximum concentration (Cmax) of plasma L-arginine more effectively than equimolar L-arginine (P < 0.01) [1]. The highest tested dose of citrulline (3 g twice daily) increased the trough plasma L-arginine concentration and improved the L-arginine/ADMA ratio—a critical determinant of NO synthase activity—from 186 ± 8 at baseline to 278 ± 14 [1].
| Evidence Dimension | Plasma L-arginine AUC and Cmax following oral supplementation |
|---|---|
| Target Compound Data | L-Citrulline (3 g bid) increased L-arginine/ADMA ratio from 186 ± 8 to 278 ± 14; urinary nitrate from 92 ± 10 to 125 ± 15 µmol/mmol creatinine; urinary cGMP from 38 ± 3.3 to 50 ± 6.7 nmol/mmol creatinine |
| Comparator Or Baseline | Oral L-arginine produced significantly smaller increases in AUC and Cmax of plasma L-arginine (P < 0.01); baseline L-arginine/ADMA ratio 186 ± 8 |
| Quantified Difference | L-Citrulline more effectively increased AUC and Cmax than L-arginine (P < 0.01); L-arginine/ADMA ratio increased by 92 units (49.5% relative increase); urinary nitrate increased by 33 µmol/mmol creatinine (35.9% increase); urinary cGMP increased by 12 nmol/mmol creatinine (31.6% increase) |
| Conditions | Double-blind, randomized, placebo-controlled crossover trial; 20 healthy volunteers; 1-week oral supplementation; plasma and urinary biomarkers measured |
Why This Matters
This direct head-to-head evidence establishes that L-citrulline—and by extension its 13C-labeled tracer analog—provides superior systemic arginine delivery compared to L-arginine itself, a critical consideration for researchers designing NO pathway intervention studies and clinical trials investigating endothelial function.
- [1] Schwedhelm E, Maas R, Freese R, et al. Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism. Br J Clin Pharmacol. 2008;65(1):51-59. View Source
